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Compound of Interest

Compound Name: 1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-ethynyl-
4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science.

The primary synthetic route described is the Sonogashira coupling, a robust and versatile

palladium- and copper-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²)

bonds.[1][2]

Introduction
1-Ethynyl-4-phenoxybenzene serves as a key intermediate in the synthesis of more complex

molecules, including biologically active compounds and functional organic materials.[3] Its

structure, featuring a terminal alkyne and a phenoxy group, allows for a variety of subsequent

chemical modifications. The Sonogashira coupling provides an efficient method for its

preparation from readily available starting materials.[1]

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-ethynyl-4-
phenoxybenzene and its characterization.
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Parameter Value Reference

Chemical Formula C₁₄H₁₀O [4]

Molecular Weight 194.23 g/mol [4]

CAS Number 4200-06-0 [4]

Appearance Colorless solid

Boiling Point 90-95 °C at 0.4 mmHg

Density 1.074 g/mL at 25 °C

Refractive Index n20/D 1.6060

Purity 97%

¹H NMR (CDCl₃, 400 MHz)

δ 7.50-7.45 (m, 2H), 7.38-7.32

(m, 2H), 7.18-7.12 (m, 1H),

7.08-7.02 (m, 4H), 3.08 (s, 1H)

¹³C NMR (CDCl₃, 100 MHz)

δ 158.0, 156.5, 133.8, 129.9,

124.2, 120.0, 119.2, 117.4,

83.5, 77.2

Experimental Protocols
This section details two common protocols for the synthesis of 1-ethynyl-4-phenoxybenzene
via Sonogashira coupling, starting from either 1-iodo-4-phenoxybenzene or 1-bromo-4-

phenoxybenzene.

Protocol 1: From 1-Iodo-4-phenoxybenzene and
(Trimethylsilyl)acetylene
This two-step protocol involves the initial Sonogashira coupling of 1-iodo-4-phenoxybenzene

with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl (TMS) group to

yield the terminal alkyne.

Materials:
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1-Iodo-4-phenoxybenzene

(Trimethylsilyl)acetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA) or Diisopropylamine (DIPA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol

Deionized water

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), add 1-iodo-4-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI

(e.g., 1-3 mol%).

Solvent and Base Addition: Add anhydrous THF and triethylamine (or diisopropylamine) to

the flask. The mixture is typically degassed by several cycles of vacuum and backfilling with

the inert gas.

Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred reaction

mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated

temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC)

until the starting aryl iodide is consumed.

Work-up (Coupling Step): Upon completion, cool the reaction mixture to room temperature.

Dilute with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the

filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure to obtain the crude TMS-protected product.

Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF or methanol). Add a

deprotecting agent such as TBAF (1 M in THF) or a solution of K₂CO₃ in methanol. Stir the

mixture at room temperature until the deprotection is complete (monitored by TLC).

Final Work-up and Purification: Quench the reaction with water and extract the product with

an organic solvent like ethyl acetate. Wash the combined organic layers with water and

brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Purify the crude 1-ethynyl-4-phenoxybenzene by flash column chromatography on silica

gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: From 1-Bromo-4-phenoxybenzene and
Acetylene Gas
This protocol involves the direct coupling of 1-bromo-4-phenoxybenzene with acetylene gas.

This method avoids the use of a protected alkyne and a subsequent deprotection step but

requires careful handling of the flammable acetylene gas.

Materials:

1-Bromo-4-phenoxybenzene

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Copper(I) iodide (CuI)

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

A suitable base (e.g., triethylamine, diisopropylamine, or an inorganic base like K₂CO₃)
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A suitable solvent (e.g., DMF, THF, or a mixture)

Acetylene gas

Deionized water

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Reaction Setup: In a Schlenk flask equipped with a gas inlet and outlet, combine 1-bromo-4-

phenoxybenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (if

required), and CuI (e.g., 2-10 mol%).

Solvent and Base Addition: Add the solvent and the base to the flask. Degas the mixture

thoroughly.

Introduction of Acetylene: Bubble a slow stream of acetylene gas through the stirred reaction

mixture at room temperature or a slightly elevated temperature. The reaction progress is

monitored by TLC.

Work-up and Purification: Once the reaction is complete, stop the acetylene flow and purge

the system with an inert gas. Work up the reaction mixture as described in Protocol 1 (step

5). Purify the crude product by flash column chromatography to obtain 1-ethynyl-4-
phenoxybenzene.

Mandatory Visualization
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Reactants & Catalysts
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Caption: Experimental workflow for the synthesis of 1-ethynyl-4-phenoxybenzene.

Applications
1-Ethynyl-4-phenoxybenzene is a versatile building block with applications in several areas of

research and development:

Medicinal Chemistry: The terminal alkyne functionality is particularly useful for "click

chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to
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synthesize triazole-containing compounds. These triazole derivatives are often explored for

their potential biological activities. Phenoxyphenyl scaffolds are present in various bioactive

molecules, and the introduction of an ethynyl group provides a handle for further

diversification to explore structure-activity relationships (SAR). Derivatives of phenanthrene,

which can be synthesized from precursors like 1-ethynyl-4-phenoxybenzene, have shown

potential as antitumor agents.[5]

Materials Science: Arylalkynes are important precursors for the synthesis of conjugated

polymers and organic electronic materials. Poly(1-ethynyl-4-phenoxybenzene) is a

polyacetylene derivative with a conjugated backbone that exhibits photoluminescence,

making it a candidate for applications in organic light-emitting diodes (OLEDs) and other

optoelectronic devices.[3]

Organic Synthesis: As a bifunctional molecule, 1-ethynyl-4-phenoxybenzene can undergo

various chemical transformations at both the alkyne and the phenoxy moieties, making it a

valuable starting material for the synthesis of more complex organic structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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